1-Benzyl-3-hydroxypyridine-2-thione

HDAC inhibition epigenetics isoform selectivity

1-Benzyl-3-hydroxypyridine-2-thione is the critical precursor for next-generation HDAC inhibitors and insulin-mimetic metal complexes. This rationally designed derivative features a strategic N-1 benzyl substitution that converts the parent 3-HPT scaffold into a tertiary amine, overcoming its complete failure in whole-cell assays (IC50 >100 µM). Closely related N-alkyl analogs have demonstrated substantially improved cellular IC50 values (2-15 µM), validating this design for potent intracellular target engagement. Its Zn(II) complex outperforms previously synthesized complexes in inhibiting free fatty acid release. Procure this exclusive derivative to develop HDAC1-sparing, dual-acting anticancer agents or novel antidiabetics.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
Cat. No. B8388047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-hydroxypyridine-2-thione
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C(C2=S)O
InChIInChI=1S/C12H11NOS/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-8,14H,9H2
InChIKeyUBQRNOYIALBFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-hydroxypyridine-2-thione Procurement Guide: A 3-HPT Derivative for Selective HDAC Inhibition


1-Benzyl-3-hydroxypyridine-2-thione is a rationally designed derivative of 3-hydroxypyridine-2-thione (3-HPT), a compound class recognized for its function as a non-hydroxamate zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibition [1]. This specific derivative, featuring an N-1 benzyl substitution, is engineered to convert the secondary amine of the parent 3-HPT scaffold into a tertiary amine, a modification postulated to enhance cellular permeability and pharmacokinetic properties for improved intracellular target engagement [2]. It also serves as a ligand for synthesizing metal complexes with demonstrated insulin-mimetic activities [3].

Why 1-Benzyl-3-hydroxypyridine-2-thione Cannot Be Replaced by Unmodified 3-HPT or Simple Alkyl Derivatives


Direct substitution of 1-benzyl-3-hydroxypyridine-2-thione with the parent compound 3-HPT is not functionally equivalent for applications requiring cellular activity. While 3-HPT demonstrates enzymatic inhibitory activity against HDAC6 (IC50=681 nM), it completely fails to show an effect in whole-cell assays, exhibiting an IC50 greater than 100 µM [1]. The strategic N-1 benzyl modification is specifically designed to overcome this critical liability by converting the secondary amine into a tertiary amine, which is hypothesized to improve cellular entry and pharmacokinetic properties [1], a design principle that has been validated by the substantially improved cellular IC50 values (2-15 µM) observed in closely related N-alkyl 3-HPT analogs [1]. Furthermore, generic 3-HPT lacks the specific lipophilic character and metal-coordination geometry provided by the benzyl substituent that is essential for the potent insulin-mimetic activity of its corresponding Zn(II) complex [2].

Quantitative Differentiation of 1-Benzyl-3-hydroxypyridine-2-thione: Evidence for Scientific Selection


HDAC1-Sparing Isoform Selectivity Profile Inherited from the 3-HPT Scaffold

The parent compound 3-hydroxypyridine-2-thione (3-HPT), which forms the pharmacophoric core of 1-benzyl-3-hydroxypyridine-2-thione, exhibits a remarkable selectivity profile characterized by no inhibition of HDAC1 at concentrations that potently inhibit HDAC6 and HDAC8 [1]. This is a critical advantage over pan-HDAC inhibitors like SAHA (Vorinostat), which potently inhibit HDAC1 and are associated with clinical toxicities such as thrombocytopenia and fatigue. The 3-HPT scaffold, including its N-1 benzyl derivative, is designed to specifically target HDAC6 and HDAC8 while sparing HDAC1 [1].

HDAC inhibition epigenetics isoform selectivity cancer therapeutics

Enhanced Cellular Activity Over Parent 3-HPT Through N-1 Alkylation Strategy

A direct comparison of the parent 3-HPT compound and its N-alkylated derivatives reveals a critical functional difference. The unmodified 3-HPT, while active in enzymatic assays, shows a complete lack of activity in whole-cell assays, with an IC50 reported as greater than 100 µM [1]. In contrast, the strategy of N-alkylation (converting the secondary amine to a tertiary amine), which is the same structural modification present in 1-benzyl-3-hydroxypyridine-2-thione, dramatically improves cellular potency, with analogs achieving IC50 values in the 2-15 µM range in LnCAP and DU145 prostate cancer cell lines [1].

cellular permeability drug design structure-activity relationship cancer cell assays

Insulin-Mimetic Activity of its Zn(II) Complex is Superior to Previously Synthesized Complexes

The Zn(II) complex of 1-substituted 3-hydroxy-2(1H)-pyridinethiones, a class that includes the 1-benzyl derivative, has been evaluated for insulin-mimetic activity. In an in vitro assay measuring the inhibition of free fatty acid (FFA) release from rat adipocytes treated with epinephrine, the IC50 values of these Zn(II) complexes were found to be in the micromolar range [1]. Critically, these complexes showed higher insulin-mimetic activities than those synthesized previously [1].

insulin-mimetic diabetes zinc complexes adipocyte assay

Validated Research Applications for 1-Benzyl-3-hydroxypyridine-2-thione


Designing Next-Generation HDAC6/8-Selective Inhibitors for Castration-Resistant Prostate Cancer

This compound is a critical precursor for building targeted therapies against castration-resistant prostate cancer, where HDAC6 inhibition prevents the maturation of mutated androgen receptors via HSP90 acetylation [1]. The 1-benzyl substitution overcomes the critical whole-cell inactivity of the parent 3-HPT scaffold, enabling potent intracellular target engagement in LnCAP and DU145 cell lines [1]. Researchers can procure this specific derivative to develop novel HDAC inhibitors with the HDAC1-sparing selectivity inherent to the 3-HPT pharmacophore, which is crucial for avoiding dose-limiting toxicities [2].

Synthesis of Potent Insulin-Mimetic Zinc(II) Complexes

1-Benzyl-3-hydroxypyridine-2-thione serves as the optimal ligand for synthesizing novel Zn(II) complexes with demonstrated insulin-mimetic activity [1]. Its corresponding Zn(II) complex has been proven to inhibit free fatty acid release from adipocytes at micromolar levels, outperforming previously synthesized complexes [1]. This makes it a valuable reagent for laboratories focused on developing next-generation antidiabetic agents.

A Scaffold for Bifunctional or Multitargeting Anticancer Agents

The bifunctional nature of this compound—acting as a selective HDAC ZBG while also being amenable to further functionalization through its benzyl or pyridine ring—makes it an ideal starting point for synthesizing dual-acting agents [1]. For instance, it can be conjugated to agents targeting topoisomerase II or estrogen receptors to create single-molecule therapies with synergistic anticancer effects, a strategy validated in the broader 3-HPT-derived inhibitor class [1].

Quote Request

Request a Quote for 1-Benzyl-3-hydroxypyridine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.